molecular formula C14H19NO3S B5031342 ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B5031342
M. Wt: 281.37 g/mol
InChI Key: VHHSSELDHOEOGE-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Scientific Research Applications

Organic Semiconductors and Electronics

Thiophene derivatives play a crucial role in organic electronics. Their unique electronic properties, such as high charge mobility and tunability, make them ideal candidates for organic semiconductors. Researchers have explored the use of ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs) .

Medicinal Chemistry and Drug Development

Thiophene-based compounds exhibit diverse pharmacological properties. Ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents . These compounds serve as valuable scaffolds for designing novel drugs.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are employed as corrosion inhibitors. Ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate may find applications in protecting metal surfaces from corrosion in various environments .

Materials Science

Researchers explore the use of thiophene derivatives in material science. These compounds can enhance the performance of materials, such as coatings, polymers, and sensors. Ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may contribute to the development of functional materials .

Photovoltaics and Solar Cells

Thiophene-based materials are investigated for their potential in photovoltaic devices. By incorporating ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate into solar cell architectures, researchers aim to improve energy conversion efficiency .

Synthetic Chemistry and Heterocyclic Synthesis

The synthesis of thiophene derivatives involves various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . Researchers continue to explore novel synthetic routes to access these compounds for further investigation and application.

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

properties

IUPAC Name

ethyl 2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-4-18-14(17)11-9-6-5-7-10(9)19-13(11)15-12(16)8(2)3/h8H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHSSELDHOEOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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